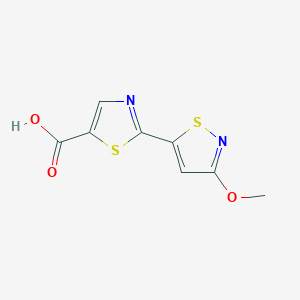
2-(3-Methoxy-1,2-thiazol-5-yl)-1,3-thiazole-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Methoxy-1,2-thiazol-5-yl)-1,3-thiazole-5-carboxylic acid is a heterocyclic compound that features both thiazole and thiazolyl moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxy-1,2-thiazol-5-yl)-1,3-thiazole-5-carboxylic acid typically involves the formation of the thiazole ring followed by the introduction of the methoxy group and carboxylic acid functionality. Specific synthetic routes and reaction conditions can vary, but common methods include cyclization reactions and functional group transformations.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability.
化学反応の分析
Types of Reactions
2-(3-Methoxy-1,2-thiazol-5-yl)-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The methoxy group and other substituents can be replaced through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
科学的研究の応用
2-(3-Methoxy-1,2-thiazol-5-yl)-1,3-thiazole-5-carboxylic acid has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound may be used in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of 2-(3-Methoxy-1,2-thiazol-5-yl)-1,3-thiazole-5-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the context of its use, such as enzyme inhibition in biological studies or receptor binding in medicinal applications.
類似化合物との比較
Similar Compounds
(3-Methoxy-1,2-thiazol-5-yl)boronic acid: Shares the thiazole moiety but differs in functional groups.
2-(3-Methoxy-1,2-thiazol-5-yl)-2-methylpropanoic acid: Similar structure with variations in the alkyl chain.
Uniqueness
2-(3-Methoxy-1,2-thiazol-5-yl)-1,3-thiazole-5-carboxylic acid is unique due to its combination of thiazole rings and the presence of both methoxy and carboxylic acid groups
特性
分子式 |
C8H6N2O3S2 |
|---|---|
分子量 |
242.3 g/mol |
IUPAC名 |
2-(3-methoxy-1,2-thiazol-5-yl)-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C8H6N2O3S2/c1-13-6-2-4(15-10-6)7-9-3-5(14-7)8(11)12/h2-3H,1H3,(H,11,12) |
InChIキー |
FJZQWKUHBNUZGB-UHFFFAOYSA-N |
正規SMILES |
COC1=NSC(=C1)C2=NC=C(S2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2R,3S)-3-[(2,4-Dimethyl-1H-imidazol-1-yl)methyl]oxolane-2-carboxylic acid](/img/structure/B13248978.png)
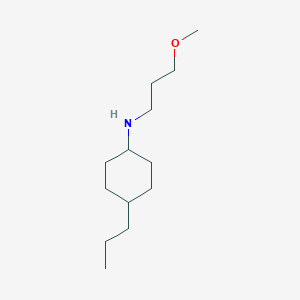
![(1-{[(2S)-pyrrolidin-2-yl]methyl}-1H-1,2,3-triazol-4-yl)methanol hydrochloride](/img/structure/B13248989.png)
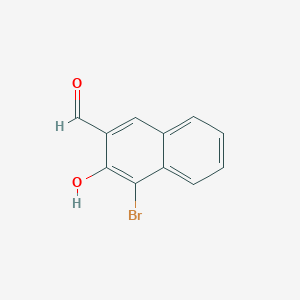
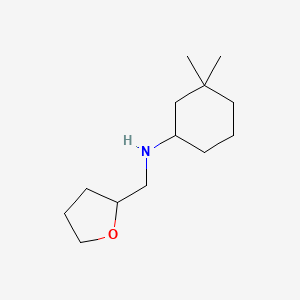
![2,4-Dibromoimidazo[1,5-a]pyrimidine-8-carboxylic acid](/img/structure/B13248998.png)
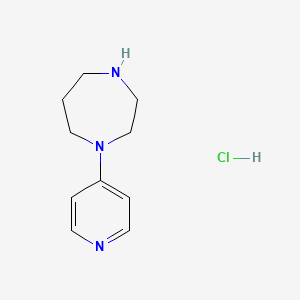

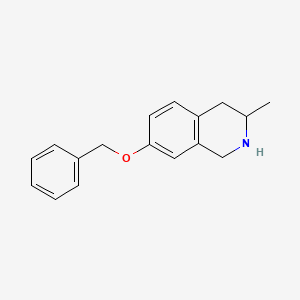
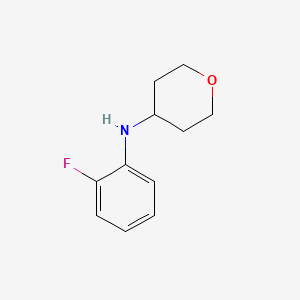
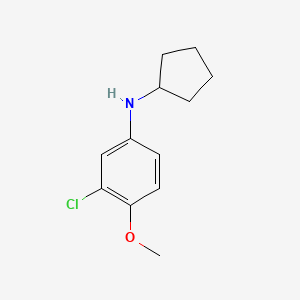
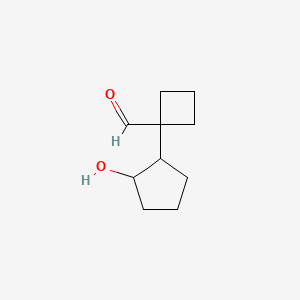
![Methyl 2-[2-(3-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13249048.png)
amine](/img/structure/B13249056.png)
